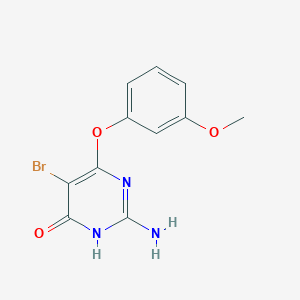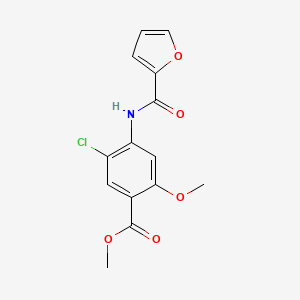![molecular formula C17H24N2O3S B5547843 1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)
1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide often involves complex chemical reactions. For example, studies have shown that similar compounds can be synthesized through reactions like condensation and cyclization, employing various reagents and catalysts (Hsiao, Yang, & Fan, 1995).
Molecular Structure Analysis
The molecular structure of compounds in this class is typically characterized using techniques like X-ray crystallography. Studies have demonstrated the importance of understanding the molecular conformation and crystal structure, which can influence their physical and chemical properties (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving this compound are diverse, depending on the functional groups present in the molecule. The reactivity can be influenced by factors such as steric hindrance and electronic effects. The compound can undergo reactions like acylation, reduction, and condensation with various reagents (Jones, Begley, Peterson, & Sumaria, 1990).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial in understanding the behavior of this compound. These properties can significantly impact its applications in various fields. X-ray powder diffraction is often used to study these properties in detail (Wang, Suo, Zhang, Hou, & Li, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key to determining the potential applications of this compound. Studies on similar compounds have provided insights into their electron affinity, nucleophilicity, and general chemical behavior, which are essential for designing reactions and predicting new compounds (Revial, Lim, Viossat, Lemoine, Tomas, Duprat, & Pfau, 2000).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation Studies
The study of molecular structures and conformations is a crucial aspect of understanding the properties and potential applications of chemical compounds. The crystal structure and molecular conformation of related compounds, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been investigated using X-ray analysis and AM1 molecular orbital methods. These studies provide insights into the spatial arrangement of atoms within the molecule and how this influences its chemical behavior and interaction with other molecules, which is essential for applications in materials science, drug design, and more (Banerjee et al., 2002).
Synthetic Transformations and Heterocyclic Chemistry
Understanding the synthetic pathways and transformations of chemical compounds enables the development of new materials and drugs. Research into compounds like 3-ethoxycarbonyl-2-isothiocyanatopyridine and its conversion into various derivatives highlights the versatility of these chemical frameworks in creating a wide range of heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals (Urleb et al., 1990).
Photoresponsive Polymers
The development of photoresponsive polymers based on N-isopropylacrylamide and azobenzene-containing acrylamides demonstrates the potential of integrating compounds like 1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide into smart materials. These polymers exhibit changes in properties such as solubility and hydrophobicity upon exposure to UV and visible light, making them suitable for applications in sensors, actuators, and controlled drug delivery systems (Akiyama & Tamaoki, 2004).
Antiallergic and Antianaphylactic Agents
Compounds with structures similar to 1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide have been explored for their potential antiallergic and antianaphylactic properties. For example, 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines have shown significant activity in antiallergic testing, suggesting that related compounds could be developed as new therapeutic agents for treating allergies and related conditions (Nohara et al., 1985).
X-Ray Powder Diffraction Studies
The application of X-ray powder diffraction techniques to compounds like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester provides valuable data for the characterization of solid-state forms, which is crucial for the development of pharmaceuticals and materials science. These studies assist in understanding the crystalline structure, polymorphism, and stability of chemical compounds (Wang et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfanylethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-12(2)19-11-13(10-16(19)20)17(21)18-8-9-23-15-6-4-14(22-3)5-7-15/h4-7,12-13H,8-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWZAUCIKWITQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NCCSC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)
![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)




![2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5547817.png)
![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)
![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)
![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)

![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)
![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)
![7-methyl-N'-[4-(methylthio)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5547882.png)